

1-Tosylpyrrole CAS number 17639-64-4

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Compound of Interest

Compound Name: **1-Tosylpyrrole**

Cat. No.: **B123520**

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An In-depth Technical Guide to **1-Tosylpyrrole** (CAS: 17639-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylpyrrole, with CAS number 17639-64-4, is a pyrrole derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom.^[1] This modification significantly influences the chemical properties of the pyrrole ring, enhancing its electrophilicity and making it a versatile intermediate in organic synthesis and medicinal chemistry.^[1] Its derivatives have shown a range of biological activities, including antibacterial and anticancer properties.^[1] This document provides a comprehensive overview of **1-Tosylpyrrole**, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, key reactions, and safety information.

Physicochemical Properties

1-Tosylpyrrole is a white to beige crystalline solid at room temperature.^{[1][2][3]} The tosyl group makes it sparingly soluble in polar solvents like methanol and slightly soluble in chloroform.^{[1][2]} Key physicochemical data are summarized in Table 1.

Property	Value	Reference
CAS Number	17639-64-4	[1] [2] [3] [4]
IUPAC Name	1-(4-methylphenyl)sulfonylpyrrole	[1] [4]
Synonyms	N-Tosylpyrrole, 1-(p-Tolylsulfonyl)pyrrole	[2] [4]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ S	[1] [2] [4] [5]
Molecular Weight	221.28 g/mol	[1] [2] [4] [5]
Appearance	White to beige/light brown crystalline powder	[1] [2] [3]
Melting Point	99-102 °C	[1] [2] [6]
Boiling Point	377.3 ± 35.0 °C (Predicted)	[2]
Solubility	Sparingly soluble in chloroform and methanol	[1] [2]

Spectroscopic Data

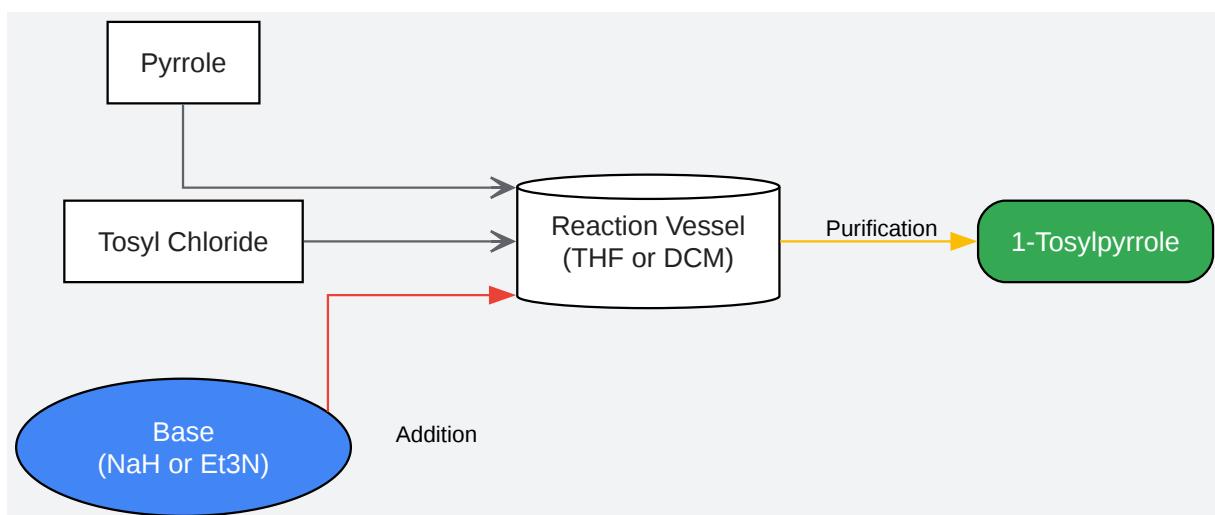
The structure of **1-Tosylpyrrole** has been confirmed by various spectroscopic methods, including FT-IR, FT-Raman, and NMR.[\[2\]](#)[\[7\]](#) The ¹H NMR spectrum provides characteristic signals for the protons on both the pyrrole and the tosyl group.

Table 2: ¹H NMR Spectroscopic Data for **1-Tosylpyrrole** (300 MHz, CDCl₃)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73	Doublet of triplets	2H	Protons ortho to SO_2 on tosyl group
7.27	Doublet of triplets	2H	Protons meta to SO_2 on tosyl group
7.15	Doublet of doublets	2H	α -protons (C2, C5) on pyrrole ring
6.28	Doublet of doublets	2H	β -protons (C3, C4) on pyrrole ring
2.40	Singlet	3H	Methyl (CH_3) protons on tosyl group

Synthesis of 1-Tosylpyrrole

1-Tosylpyrrole is typically synthesized via the reaction of pyrrole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The choice of base and solvent can significantly impact the reaction yield and conditions. Two common methods are detailed below.



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Caption: General workflow for the synthesis of **1-Tosylpyrrole**.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in THF

This method offers a very high yield by employing a strong base to deprotonate pyrrole.[\[2\]](#)

- Preparation: To a suspension of 60% sodium hydride (3.13 g) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add a solution of pyrrole (5.00 g) in THF (20 mL) dropwise.
- Deprotonation: Stir the reaction mixture at room temperature for 30 minutes.
- Sulfonylation: Add a solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) to the mixture. Continue stirring at room temperature for 3 hours.
- Workup: After the reaction is complete, quench by adding water. Separate the organic layer.
- Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting residue from a mixture of methanol and water to afford pure 1-tosyl-1H-pyrrole.[\[2\]](#) Yield: 99%.[\[2\]](#)

Protocol 2: Synthesis using Triethylamine in DCM

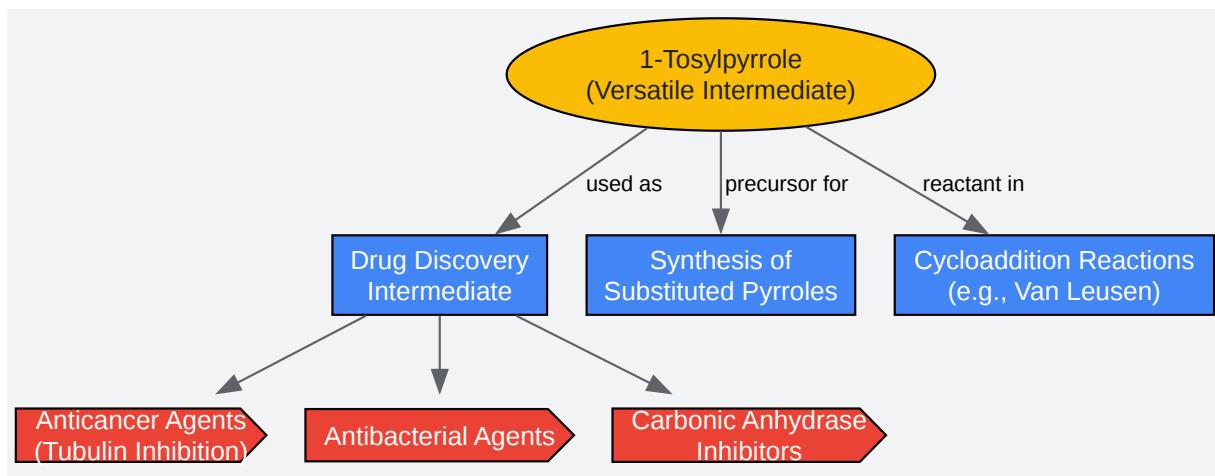
This protocol uses a milder base and is also highly effective.[\[1\]](#)

- Preparation: Dissolve pyrrole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C.
- Base Addition: Add triethylamine (1.2 equiv) to the solution.
- Sulfonylation: Add p-toluenesulfonyl chloride (1.1 equiv) dropwise to the cooled solution. Allow the mixture to warm gradually to room temperature.
- Reaction Time: Stir the reaction for 12–24 hours.
- Workup: Quench the reaction with water. Extract the product with DCM.

- Purification: Dry the combined organic extracts over Na_2SO_4 , filter, and concentrate. Purify the crude product via silica gel chromatography. Yield: 70–85%.^[1]

Chemical Reactivity and Applications

The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution but enhances its utility as a versatile building block in organic synthesis.



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Caption: Key applications and derivative activities of **1-Tosylpyrrole**.

- Building Block in Synthesis: **1-Tosylpyrrole** is a key starting material for creating more complex N-substituted sulfonyl pyrrole compounds.^[1] The tosyl group can be removed or replaced under specific conditions, allowing for further functionalization of the pyrrole ring.^[1]
- Medicinal Chemistry: It serves as an important intermediate in the synthesis of potential drug candidates.^[1] Derivatives of **1-Tosylpyrrole** have been investigated for a variety of biological activities:
 - Anticancer Activity: Certain derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process in cancer cell division, with IC_{50} values in the low micromolar range.^[1]

- Antibacterial Properties: The scaffold has been explored for developing new antibacterial agents.[1]
- Carbonic Anhydrase Inhibition: **1-Tosylpyrrole** and its derivatives have shown inhibitory action against human carbonic anhydrase isozymes I and II.[8]
- Cycloaddition Reactions: The compound is utilized in reactions like the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene to form pyrroles.[9]

Safety and Handling

1-Tosylpyrrole is classified as an irritant and requires careful handling in a laboratory setting. [1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

Table 3: GHS Hazard Information for **1-Tosylpyrrole**[4][5]

Hazard Class	Code	Statement
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents.[3]

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